molecular formula C22H37NO3 B570077 20-HETE Ethanolamide CAS No. 942069-11-6

20-HETE Ethanolamide

Cat. No. B570077
M. Wt: 363.5
InChI Key: QRMZDMUHHZLRMH-DTLRTWKJSA-N
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Description

20-HETE Ethanolamide is an endogenous lipid neurotransmitter . It is a metabolite of arachidonic acid and has a role as a human xenobiotic metabolite . It binds to both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors .


Synthesis Analysis

20-HETE Ethanolamide is a potential cytochrome P450 metabolite of arachidonoyl ethanolamide . This may be particularly relevant under conditions of fatty acid amide hydrolase inhibition .


Molecular Structure Analysis

The molecular formula of 20-HETE Ethanolamide is C22H37NO3 . Its average mass is 363.534 Da and its monoisotopic mass is 363.277344 Da .


Chemical Reactions Analysis

20-HETE Ethanolamide is metabolized by cyclooxygenase-2, leading to the formation of prostaglandin ethanolamides, and by lipoxygenases .

Scientific Research Applications

  • Metabolism by Human Liver and Kidney : Anandamide, a derivative of arachidonic acid, is oxidized by cytochrome P450s to produce 20-HETE Ethanolamide. This metabolism occurs in human liver and kidney microsomes, indicating its significance in physiological processes like blood pressure regulation and inflammation (Snider et al., 2007).

  • Role in Cerebral Microvascular Function : 20-HETE plays a role in vasoconstriction in the cerebral circulation. Its metabolism in cerebral microvessels involves alcohol dehydrogenase, highlighting its significance in cerebral vascular health (Collins et al., 2005).

  • Cardiovascular and Renal Benefits of Ethanol : Ethanol in small amounts can protect glomerular podocytes, with roles played by alcohol dehydrogenase and 20-HETE. This suggests its potential in preventing renal damage and supporting cardiovascular health (McCarthy et al., 2015).

  • Influence on Cerebral Blood Flow Autoregulation : 20-HETE contributes to the autoregulation of cerebral blood flow, with its production being induced by changes in transmural pressure in cerebral arteries. This implicates its role in brain health and the management of conditions like stroke or brain injuries (Gebremedhin et al., 2000).

  • Therapeutic Potential in Kidney Injury : Analogues of 20-HETE show protective effects against ischemia-reperfusion injury in the kidney. This suggests their potential use in treating acute ischemic kidney injury (Regner et al., 2009).

  • Impact on Hypertension : Research indicates that 20-HETE plays a role in the development of hypertension induced by hormones like adrenocorticotrophic hormone, highlighting its significance in blood pressure regulation (Zhang et al., 2009).

  • Interactions with Endocannabinoid System : The metabolism of anandamide by cytochrome P450s, producing 20-HETE Ethanolamide, indicates interactions between 20-HETE Ethanolamide and the endocannabinoid system, which could have implications in neurological and psychological conditions (Sridar et al., 2011).

  • Cerebral Ischemia and Stroke : Inhibition of 20-HETE formation in the brain reduces brain damage in models of stroke, suggesting its therapeutic potential in cerebrovascular diseases (Mu et al., 2008).

Future Directions

20-HETE has been recognized as an important player in the pathogenesis of cardiovascular diseases . As the eicosanoid field continues to explore and expand its understanding of the etiology of these diseases, it is highly likely that it will begin to uncover new signaling mediators and novel therapeutic targets .

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-20-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO3/c24-20-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-22(26)23-19-21-25/h1,3-4,6-7,9-10,12,24-25H,2,5,8,11,13-21H2,(H,23,26)/b3-1-,6-4-,9-7-,12-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMZDMUHHZLRMH-DTLRTWKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=CCC=CCC=CCC=CCCCC(=O)NCCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901145769
Record name (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 20-HETE ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013630
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

20-HETE Ethanolamide

CAS RN

942069-11-6
Record name (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942069-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20-HETE ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013630
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
17
Citations
NT Snider, AM Kornilov, UM Kent… - Journal of Pharmacology …, 2007 - ASPET
… The kidney microsomes metabolized anandamide to a single mono-oxygenated product, which was identified as 20-HETE-ethanolamide (EA). Human liver microsomal incubations with …
Number of citations: 111 jpet.aspetjournals.org
P Urquhart, A Nicolaou, DF Woodward - Biochimica et Biophysica Acta …, 2015 - Elsevier
… It was also shown by the same group that kidney microsomes metabolized A-EA to a single mono-oxygenated product, which was identified as 20-HETE-ethanolamide [55]. Human liver …
Number of citations: 135 www.sciencedirect.com
NT Snider, VJ Walker, PF Hollenberg - Pharmacological reviews, 2010 - ASPET
… Human kidney microsomes convert anandamide to a single mono-oxygenated product, 20-HETE-ethanolamide (20-HETE-EA) (Snider et al., 2007). The formation of 20-HETE-EA is …
Number of citations: 132 pharmrev.aspetjournals.org
NT Snider - 2009 - search.proquest.com
… The kidney microsomes metabolized anandamide to a single mono-oxygenated product, which was identified as 20-HETE ethanolamide (20-HETE-EA). Human liver microsomal …
Number of citations: 1 search.proquest.com
NT Snider, MJ Sikora, C Sridar, TJ Feuerstein… - … of Pharmacology and …, 2008 - ASPET
… 1C, the formation of 20-HETE-ethanolamide and the EET-ethanolamides was not significantly affected under these conditions. These data demonstrate that anandamide is a substrate …
Number of citations: 103 jpet.aspetjournals.org
KM Knights, A Rowland… - British journal of clinical …, 2013 - Wiley Online Library
… CYP4F2 was found to play a major role in the metabolism of anandamide to 20-HETE-ethanolamide. In contrast, CYP4A11 exhibited negligible activity. Anandamide exhibited a lower …
Number of citations: 204 bpspubs.onlinelibrary.wiley.com
K Stark, M Dostalek, FP Guengerich - The FEBS Journal, 2008 - Wiley Online Library
… Human liver and kidney microsomes produced a single monohydroxy product, 20-HETE ethanolamide, in addition to four epoxides, 5,6-, 8,9-, 11–12, and 14,15-EET ethanolamides [[11]…
Number of citations: 112 febs.onlinelibrary.wiley.com
R Kaspera, RA Totah - Expert opinion on drug metabolism & …, 2009 - Taylor & Francis
Background: CYP enzymes from the CYP2C and CYP2J subfamilies metabolize arachidonic acid in a regiospecific and stereoselective manner to eight epoxyeicosatrienoic acids (EETs…
Number of citations: 87 www.tandfonline.com
DR McDougle, A Kambalyal, DD Meling… - Journal of Pharmacology …, 2014 - ASPET
… Previously, the oxygenation of AEA into a single hydroxy product, 20-HETE ethanolamide, as well as four epoxide regioisomers, 5,6-, 8,9-, 11,12-, and 14,15-EET-EA, was demonstrated …
Number of citations: 62 jpet.aspetjournals.org
Y Yang, Y Xia, C Li, G Wang, Z Xiong, X Song, H Zhang… - Food Chemistry, 2024 - Elsevier
… fumeus x08 significantly contributed to the synthesis of lipid metabolites such as 20-hydroxyeicosatetraenoic acid, 20-HETE ethanolamide, and fatty acyls compounds (Fig. 6A). In terms …
Number of citations: 3 www.sciencedirect.com

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